![molecular formula C18H17FN4O2S B2864379 2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one CAS No. 2198128-67-3](/img/structure/B2864379.png)
2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one typically involves multi-step organic reactions The process may start with the preparation of intermediate compounds such as 4-fluorophenyl hydrazine, which is then reacted with other reagents to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.
Medicine: The compound could have therapeutic potential for treating various diseases, depending on its biological activity.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one include other pyrazole derivatives, thiazole-containing compounds, and pyrrolidine-based molecules.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethan-1-one is a novel pyrazole derivative that has garnered attention due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a pyrazole ring linked to a thiazole moiety through a pyrrolidine structure, which is critical for its biological activity.
Pharmacological Activity
The biological activity of pyrazole derivatives, including the compound , has been extensively documented. The following sections detail specific activities:
Anti-inflammatory Activity
Numerous studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds containing the pyrazole nucleus have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives were synthesized and tested for their ability to reduce inflammation in carrageenan-induced edema models, showing promising results comparable to standard anti-inflammatory drugs like indomethacin .
Antimicrobial Activity
Pyrazole derivatives have also been evaluated for their antimicrobial effects. A series of compounds were tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited potent antimicrobial activity, making them potential candidates for further development as antibiotics .
Anticancer Properties
Research has indicated that pyrazole compounds may possess anticancer properties. For instance, studies have shown that specific modifications to the pyrazole ring can enhance cytotoxicity against cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific molecular targets involved in cell proliferation and survival .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the pyrazole and thiazole rings can significantly influence potency and selectivity. For example:
- Fluorine Substitution: The presence of fluorine on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
- Thiazole Ring: The thiazole moiety contributes to the overall bioactivity by participating in hydrogen bonding with target proteins.
A detailed SAR analysis can guide future synthesis efforts aimed at improving efficacy and reducing toxicity.
Case Studies
- In Vivo Studies : In a study involving carrageenan-induced paw edema in rats, derivatives similar to the target compound showed a reduction in swelling comparable to ibuprofen, indicating strong anti-inflammatory potential .
- Antimicrobial Testing : A series of 4-thiazolyl pyrazolyl compounds were tested against Candida albicans and exhibited significant antifungal activity at low concentrations .
Q & A
Q. Basic: What are the key synthetic routes and reaction conditions for synthesizing this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with precursor heterocycles such as fluorophenyl pyrazoles and thiazole-functionalized pyrrolidines. Key steps include:
- Coupling Reactions: Formation of the pyrazole-pyrrolidine backbone via nucleophilic substitution or metal-catalyzed cross-coupling.
- Functionalization: Introduction of the thiazole-ether group using Mitsunobu conditions or SN2 reactions under anhydrous environments.
- Optimization: Critical parameters include temperature (60–100°C), solvent choice (DMF, THF, or dichloromethane), and inert atmosphere (N₂) to prevent oxidation .
Table 1: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
---|---|---|---|---|
Pyrazole formation | 4-Fluorophenyl hydrazine, β-ketoester, EtOH, reflux | 65–75 | >95% | |
Thiazole coupling | 2-Mercaptothiazole, DIAD, PPh₃, THF, 0°C → RT | 50–60 | >90% | |
Final purification | Column chromatography (SiO₂, hexane/EtOAc) | — | >98% |
Q. Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., pyrazole C-H at δ 7.8–8.2 ppm) and thiazole-ether linkage (δ 4.5–5.5 ppm for pyrrolidine-O-thiazole) .
- HPLC-MS: Validates purity (>95%) and molecular mass (e.g., [M+H]⁺ = 413.1 Da) .
- X-ray Crystallography: Resolves stereochemical ambiguities using SHELXL for refinement (R-factor < 0.05) .
Q. Advanced: How to optimize reaction conditions to improve yield and purity?
Methodological Answer:
- Solvent Screening: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require post-reaction dialysis to remove trace impurities .
- Catalyst Selection: Pd(PPh₃)₄ improves coupling efficiency (e.g., Suzuki-Miyaura for pyrazole-thiazole linkage) versus CuI-mediated Ullmann reactions, which show lower reproducibility .
- In Situ Monitoring: Use FT-IR to track carbonyl (C=O) formation at 1680–1720 cm⁻¹, ensuring completion before quenching .
Q. Advanced: How to resolve contradictions in spectroscopic or crystallographic data?
Methodological Answer:
- Cross-Validation: Compare experimental ¹H NMR with DFT-calculated chemical shifts (e.g., Gaussian 16/B3LYP/6-31G**) to confirm assignments .
- Twinned Crystallography: For ambiguous X-ray data (e.g., pseudo-merohedral twinning), use SHELXL’s TWIN/BASF commands to refine dual-domain structures .
- Dynamic NMR: Resolve conformational exchange in pyrrolidine-thiazole ethers by variable-temperature NMR (e.g., coalescence temperature analysis) .
Q. Advanced: How to design experiments to assess biological activity and target interactions?
Methodological Answer:
- In Vitro Assays: Screen against kinase targets (e.g., EGFR, JAK2) using fluorescence polarization (FP) assays. IC₅₀ values < 1 µM suggest therapeutic potential .
- Molecular Docking: Use AutoDock Vina to model binding poses in ATP-binding pockets (PDB: 1M17). Prioritize compounds with hydrogen bonds to hinge regions (e.g., Met793) .
- Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS to calculate half-life (t₁/₂ > 60 min preferred) .
Table 2: Example Biological Profiling Data
Assay | Target | Result | Reference |
---|---|---|---|
Kinase inhibition | EGFR | IC₅₀ = 0.8 µM | |
Cytotoxicity (HeLa) | — | CC₅₀ = 25 µM | |
Microsomal stability | Human | t₁/₂ = 72 min |
Q. Advanced: How to analyze structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Analog Synthesis: Replace thiazole with triazole or oxadiazole to probe electronic effects .
- 3D-QSAR: Build CoMFA models using steric/electrostatic fields from aligned derivatives (e.g., 20-nm grid spacing) .
- Pharmacophore Mapping: Identify essential features (e.g., fluorophenyl hydrophobicity, thiazole H-bond acceptors) using Schrödinger’s Phase .
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)pyrazol-1-yl]-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2S/c19-15-3-1-13(2-4-15)14-9-21-23(10-14)12-17(24)22-7-5-16(11-22)25-18-20-6-8-26-18/h1-4,6,8-10,16H,5,7,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTJMJPWOJWSFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)C(=O)CN3C=C(C=N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.